Chabazite

Descripción

Structure

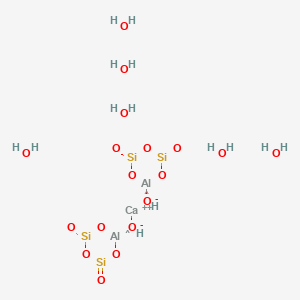

2D Structure

Propiedades

InChI |

InChI=1S/2Al.Ca.2O5Si2.8H2O/c;;;2*1-6(2)5-7(3)4;;;;;;;;/h;;;;;8*1H2/q3*+2;2*-2;;;;;;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYSKUBLZGJSLV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[OH-].[OH-].O=[Si]1O[Al]O[Si](=O)O1.O=[Si]1O[Al]O[Si](=O)O1.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2CaH14O18Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019922 | |

| Record name | Chabazite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12251-32-0 | |

| Record name | Chabazite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chabazite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Pore Size of Chabazite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and pore characteristics of chabazite, a microporous aluminosilicate mineral of the zeolite family. The unique structural features of this compound make it a material of significant interest in various applications, including catalysis, gas separation, and as a potential vehicle for drug delivery.

Crystal Structure of this compound

This compound is not a single mineral but a series of tectosilicate minerals within the zeolite group.[1] The specific mineral name is determined by the most prominent non-framework cation present, leading to species such as this compound-Ca, this compound-K, this compound-Na, and this compound-Sr.[1][2]

Framework Topology

The fundamental structure of this compound is defined by the CHA framework type, as designated by the International Zeolite Association (IZA).[3][4] This framework is constructed from a three-dimensional network of silicon (or aluminum) atoms tetrahedrally coordinated to oxygen atoms.[5] The tetrahedra are linked to form a structure characterized by a stacked sequence of 6-membered rings in an AABBCC... pattern.[2][3] This arrangement creates distinctive double 6-rings (D6R) and a large, ellipsoidal cavity known as the "this compound cage".[2][3][4]

The framework topology is ideally rhombohedral with the space group R-3m.[2][3][6] However, depending on the specific cation content and Si/Al ratio, the symmetry can be lower, with some natural this compound crystals exhibiting triclinic (P1) symmetry.[3][7][8] Synthetic analogues, such as SSZ-13, which share the CHA topology but have a higher silica content, are typically monocrystalline.[1][4]

Chemical Composition

The generalized chemical formula for the this compound series is M[Al₂Si₄O₁₂]·6H₂O, where 'M' represents the dominant exchangeable cation, which can include Ca²⁺, Na⁺, K⁺, Sr²⁺, and Mg²⁺.[1][8] The substitution of trivalent Al³⁺ for tetravalent Si⁴⁺ in the tetrahedral framework creates a net negative charge, which is balanced by these non-framework cations located within the cages and channels along with water molecules.[5] This composition gives this compound significant ion-exchange capabilities.[5][9]

Pore Structure and Dimensions

The arrangement of the tetrahedral units in the CHA framework generates a well-defined micropore system that is crucial to its function as a molecular sieve.

Pore System Architecture

The this compound structure is traversed by a three-dimensional network of interconnected channels. Access to the this compound cages is controlled by 8-membered rings of tetrahedra.[2][3] These rings act as "windows" or apertures, defining the effective pore size of the material.

Pore Size

The largest channels in the this compound structure are confined by these eight-membered rings, resulting in a pore aperture of approximately 3.8 x 3.8 Ångströms (Å), or 0.38 x 0.38 nanometers (nm).[2][3][4][10] Some studies report slightly different dimensions, such as 0.37 x 0.42 nm.[11][12][13][14] This small and precisely defined pore size allows this compound to separate molecules based on minute differences in their kinetic diameters. For instance, it can effectively separate CO₂ (0.33 nm) from larger molecules like N₂ (0.364 nm) and CH₄ (0.38 nm), making it a promising material for applications like post-combustion carbon capture and natural gas upgrading.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound series.

Table 1: Crystallographic Data for this compound Species

| Species | Crystal System | Space Group | Unit Cell Parameters (Hexagonal Setting) | Reference |

| This compound-Ca | Triclinic / Rhombohedral | P1 or R-3m | a = 13.790 Å, c = 15.040 Å | [2] |

| This compound-K | Trigonal (Hexagonal) | R-3m | a = 13.849 Å, c = 15.165 Å | [2] |

| This compound-Na | Trigonal (Hexagonal) | R-3m | a = 13.863 Å, c = 15.165 Å | [2][15] |

| This compound-Sr | Trigonal (Hexagonal) | R-3m | a = 13.715 Å, c = 15.09 Å | [2] |

| This compound-Mg | Trigonal (Hexagonal) | R-3m | a = 13.7979 Å, c = 14.9364 Å | [2][16] |

Note: The pseudohexagonal cell is often used for comparison. Natural this compound can exhibit lower symmetry.

Table 2: Pore Structure Characteristics

| Parameter | Value | Unit | Reference |

| Framework Type | CHA | - | [3][6] |

| Pore/Channel System | 3-dimensional, interconnected | - | [2] |

| Pore Aperture (Window Size) | 3.8 x 3.8 | Å | [2][3][4] |

| 0.37 x 0.42 | nm | [11][12][13] | |

| Confining Ring Size | 8-membered rings | - | [2][10] |

| Framework Density | 14.5 | T/1000 ų | [6] |

Experimental Protocols

The determination of this compound's crystal structure and pore size relies on standardized analytical techniques.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the unit cell dimensions, space group, and atomic positions of the this compound framework.

Methodology:

-

Sample Preparation: A sample of this compound is ground into a fine, homogeneous powder (typically <10 μm particle size) to ensure random crystal orientation. The powder is then packed into a sample holder. For single-crystal studies, an optically clear, untwinned crystal is selected and mounted on a goniometer head.

-

Data Collection: The sample is analyzed using a powder or single-crystal X-ray diffractometer. Monochromatic X-ray radiation (commonly Cu Kα, λ ≈ 1.54 Å) is directed at the sample. The sample is rotated, and the instrument records the intensity of the diffracted X-rays at various angles (2θ).

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters via indexing software.

-

The systematic absences of certain reflections in the pattern help identify the crystal's space group.

-

For a detailed structural solution, the intensities of the peaks are used in a process called structure refinement (e.g., Rietveld refinement for powder data). This process involves creating a theoretical model of the crystal structure and adjusting the atomic coordinates and other parameters until the calculated diffraction pattern matches the experimental one.

-

Gas Adsorption for Pore Size and Surface Area Analysis

Objective: To measure the specific surface area, pore volume, and pore size distribution of this compound.

Methodology:

-

Sample Preparation (Degassing): A known mass of the this compound sample is placed in a sample tube and heated under a high vacuum (e.g., at 350°C for several hours).[17] This critical step, known as activation or degassing, removes water molecules and other adsorbed species from the micropores without altering the framework structure.

-

Adsorption Measurement: The sample tube is transferred to an automated gas sorption analyzer and cooled, typically to liquid nitrogen temperature (77 K). An adsorptive gas, usually nitrogen (N₂), is introduced into the sample tube in controlled, incremental doses. The instrument measures the amount of gas adsorbed by the sample at each incremental pressure point, generating an adsorption isotherm. The process is then reversed by reducing the pressure to generate a desorption isotherm.[17][18]

-

Data Analysis:

-

BET (Brunauer-Emmett-Teller) Analysis: The adsorption data at low relative pressures (P/P₀ ≈ 0.05-0.35) is fitted to the BET equation to calculate the specific surface area.[17][18]

-

Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ ≈ 0.99).

-

Pore Size Distribution: For microporous materials like this compound, methods based on Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) model are applied to the isotherm data to calculate the pore size distribution.[17][18] Alternatively, the "molecular probe" method uses a series of adsorptive gases with different kinetic diameters (e.g., argon, carbon dioxide, methane) to determine the effective pore size by observing which molecules can enter the pores.[19]

-

Visualizations

The following diagrams illustrate the structural relationships within this compound.

Caption: Logical workflow from atomic building blocks to the functional properties of this compound.

This guide provides a foundational understanding of the structural and porous characteristics of this compound, essential for its evaluation in advanced research and development applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. IZA Commission on Natural Zeolites [iza-online.org]

- 3. iza-online.org [iza-online.org]

- 4. SSZ-13 - Wikipedia [en.wikipedia.org]

- 5. This compound | Silica-rich, Zeolite, Hydrated | Britannica [britannica.com]

- 6. CHA: Type Material [america.iza-structure.org]

- 7. This compound-Ca Mineral Data [webmineral.com]

- 8. This compound Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 9. Utilization of natural this compound and mordenite as a reactive barrier for immobilization of hazardous heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Gas Separation of this compound Zeolite Membranes [jim.org.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound-type zeolite membranes for effective CO2 separation: The role of hydrophobicity and defect structure [publica.fraunhofer.de]

- 13. This compound-Type Zeolite Membranes for Effective CO2 Separation: The Role of Hydrophobicity and Defect Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Controlling Micropore Size in this compound (CHA) Zeolite via Chemical Vapor Deposition for Post-combustion CO2 capture - koreascholar [db.koreascholar.com]

- 15. This compound-Na Mineral Data [webmineral.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Research Portal [researchportal.murdoch.edu.au]

- 19. Zeolite molecular accessibility and host–guest interactions studied by adsorption of organic probes of tunable size - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07572J [pubs.rsc.org]

An In-depth Technical Guide to the Properties of Natural vs. Synthetic Chabazite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core properties of natural and synthetic chabazite, a tectosilicate mineral of the zeolite group. The information presented herein is intended to assist researchers and professionals in selecting the appropriate material for their specific applications, ranging from catalysis and separation to environmental remediation and drug delivery systems. This document details the structural, physicochemical, and performance characteristics of both forms of this compound, supported by quantitative data, experimental methodologies, and logical diagrams.

Structural and Compositional Properties

This compound is characterized by a three-dimensional framework of silica and alumina tetrahedra, creating a cage-like structure with well-defined pores. The fundamental framework topology, designated as CHA by the International Zeolite Association, is identical for both natural and synthetic varieties.[1][2] However, significant differences exist in their chemical composition, purity, and crystalline properties.

Chemical Composition

Natural this compound: The chemical formula for the this compound series is generally represented as M[Al₂Si₄O₁₂]·6H₂O.[3] Natural this compound exhibits considerable compositional diversity. The exchangeable cation, M, can be predominantly calcium, sodium, potassium, strontium, or magnesium, leading to distinct mineral classifications such as this compound-Ca, this compound-Na, and this compound-K.[2][3] The silicon-to-aluminum (Si/Al) ratio in natural this compound is also variable, typically ranging from 2 to 4.[4] Its composition is dictated by the geological environment in which it formed, often leading to the presence of various impurities.[5] For instance, natural zeolitite deposits may contain this compound along with other zeolites like phillipsite and analcime, as well as minerals such as smectite, clinoptilolite, erionite, and quartz.[5][6]

Synthetic this compound: The synthesis of this compound allows for precise control over its chemical composition.[7] This enables the production of high-purity this compound with uniform properties and specific Si/Al ratios that may not be found in nature.[8] A notable example is the high-silica this compound, SSZ-13, which has a Si/Al ratio of approximately 14 and is not found naturally.[3][8] The ability to tailor the Si/Al ratio is crucial, as it directly influences the material's ion-exchange capacity, acidity, and catalytic activity.[7] Synthetic routes also allow for the creation of this compound with a higher aluminum content than is typically found in mineral samples, thereby maximizing the ion-exchange capacity.[9]

Crystallography and Morphology

Both natural and synthetic this compound crystallize in the trigonal system (space group R-3m), though they often appear as pseudo-cubic or rhombohedral crystals.[1][2][3] Natural this compound crystals can be found as aggregates or single crystals, sometimes twinned, within volcanic rock cavities.[3] Synthetic this compound can be produced as fine, highly dispersive powders with crystal sizes often in the micron range, or grown as continuous membranes on porous supports.[7][10]

Physicochemical Properties

The utility of this compound in various applications is governed by its key physicochemical properties, which can differ significantly between natural and synthetic forms.

Pore Structure, Surface Area, and Density

The defining feature of the CHA framework is its 8-membered ring pore opening, with dimensions of approximately 3.8 x 3.8 Å (Angstroms).[2] This pore size is consistent across both natural and synthetic types and is critical for its function as a molecular sieve, allowing it to selectively adsorb molecules based on size.[10][11]

While the pore diameter is a structural constant, properties like specific surface area and porosity are highly dependent on the purity and crystallinity of the material. Synthetic this compound, due to its high purity and uniform crystal size, generally exhibits a larger and more consistent specific surface area and pore volume compared to its natural counterpart, which may contain non-porous impurities.[7]

Thermal Stability

This compound's thermal stability is a critical parameter for applications involving high temperatures, such as catalysis and gas separation. Synthetic this compound derived from natural minerals through hydrothermal processes has been shown to be stable up to 950°C.[12] However, the stability can be influenced by the Si/Al ratio and the nature of the exchangeable cations. High-silica synthetic chabazites are known for their enhanced thermal and hydrothermal stability. A significant challenge in creating this compound membranes is the mismatch in the coefficient of thermal expansion (CTE) between the zeolite layer and the porous support, which can lead to cracks during heating and cooling cycles.[13]

Ion-Exchange Capacity (CEC)

The substitution of Si⁴⁺ by Al³⁺ in the zeolite framework creates a net negative charge, which is balanced by exchangeable cations within the pores.[14] This gives rise to this compound's ion-exchange properties. The theoretical ion-exchange capacity is inversely proportional to the Si/Al ratio; a lower ratio results in a higher density of negative charges and thus a higher CEC.[1]

-

Natural this compound: Possesses a good but variable CEC, making it effective and economical for applications like the removal of ammonium and heavy metal ions from wastewater and for soil amendment in agriculture.[7][15]

-

Synthetic this compound: The CEC can be precisely controlled by tailoring the Si/Al ratio during synthesis.[7] This allows for the production of materials optimized for specific ion-exchange applications where high capacity and selectivity are required.

Data Presentation: Comparative Properties

The following tables summarize the key quantitative data for natural and synthetic this compound.

Table 1: General and Structural Properties

| Property | Natural this compound | Synthetic this compound |

| General Formula | (Ca,Na₂,K₂,Sr,Mg)[Al₂Si₄O₁₂]·6H₂O[14] | Mₓ[AlₓSi₁₂-ₓO₂₄]·nH₂O |

| Si/Al Ratio | Variable, typically 2 - 4[4] | Controllable; can be high-silica (>10)[3][8] |

| Purity | Contains mineral impurities (e.g., quartz, feldspar, other zeolites)[5] | High purity, uniform composition[7] |

| Crystal System | Trigonal (Pseudo-rhombohedral)[2] | Trigonal (Pseudo-rhombohedral)[1] |

| Space Group | R-3m[1][2] | R-3m[1] |

| Pore Opening | 3.8 x 3.8 Å[2] | 3.8 x 3.8 Å[10] |

| Hardness (Mohs) | 4 - 5[2] | Not applicable (typically powder/film) |

| Density (g/cm³) | 2.05 - 2.20[2] | Varies with composition |

Table 2: Physicochemical and Performance Properties

| Property | Natural this compound | Synthetic this compound |

| Cation Exchange Capacity (CEC) | Variable, dependent on source and purity[6] | Tailorable by controlling Si/Al ratio[7][9] |

| Thermal Stability | Generally stable, but varies with composition | Can be very high, especially for high-silica forms[12][13] |

| Surface Area (BET) | Lower and more variable due to impurities | Higher and more uniform[7] |

| Primary Applications | Agriculture, soil remediation, wastewater treatment, desiccants[7][15] | Industrial catalysis (e.g., MTO), gas separation membranes, selective adsorption[8][10][15] |

| Cost | Generally lower | Higher, due to synthesis process[7] |

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to determine its structure, composition, and properties.

X-Ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases, assess purity, and determine the unit cell parameters.

-

Methodology: A powdered sample is irradiated with monochromatic X-rays. The diffraction pattern is collected as a function of the diffraction angle (2θ). The resulting pattern is compared to reference patterns from databases like the International Zeolite Association (IZA) to confirm the CHA framework.[16] Peak intensity and broadening can provide information about crystallinity and crystallite size.

Scanning Electron Microscopy (SEM)

-

Purpose: To visualize the crystal morphology, size, and aggregation state. For membranes, it's used to assess the thickness and integrity of the zeolite layer.

-

Methodology: A focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample produces signals that are used to generate an image of the surface topography. Energy-Dispersive X-ray Spectroscopy (EDS/EDX) can be coupled with SEM to perform elemental analysis.[17]

Gas Adsorption Analysis

-

Purpose: To determine the specific surface area (BET), micropore volume, and pore size distribution.

-

Methodology: The amount of gas (typically N₂ at 77 K or Ar at 87 K) adsorbed onto the zeolite surface is measured at various relative pressures.[16] The resulting adsorption-desorption isotherm is analyzed using models such as the Brunauer-Emmett-Teller (BET) theory for surface area and t-plot or non-local density functional theory (NLDFT) for micropore analysis.

Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate thermal stability and quantify the water content.

-

Methodology: The mass of the sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen). Mass loss at different temperatures corresponds to the removal of adsorbed and structural water, or decomposition of organic templates in synthetic zeolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the Si/Al ratio and probe the local chemical environment of silicon and aluminum atoms in the framework.

-

Methodology: Solid-state Magic Angle Spinning (MAS) NMR is employed. ²⁹Si MAS NMR provides information on the connectivity of SiO₄ tetrahedra, allowing for the calculation of the framework Si/Al ratio.[15] ²⁷Al MAS NMR can distinguish between tetrahedrally coordinated framework aluminum and octahedrally coordinated extra-framework aluminum.[9]

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and concepts related to the study of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. IZA Commission on Natural Zeolites [iza-online.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 6. europomice.it [europomice.it]

- 7. mdpi.com [mdpi.com]

- 8. This compound Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 9. Characterization of this compound and this compound-like zeolites of unusual composition - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound-Type Zeolite Membranes for Effective CO2 Separation: The Role of Hydrophobicity and Defect Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SYNTHESIS AND RESEARCH OF THE ZEOLITE OF this compound TYPE ON THE BASIS OF NATURAL MINERAL NAKHCHIVAN | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 13. mdpi.com [mdpi.com]

- 14. This compound | Silica-rich, Zeolite, Hydrated | Britannica [britannica.com]

- 15. iza-online.org [iza-online.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Si/Al ratio in chabazite and its significance.

An In-depth Technical Guide to the Si/Al Ratio in Chabazite: Synthesis, Characterization, and Significance

Introduction to this compound (CHA) Zeolite

This compound (CHA) is a microporous crystalline aluminosilicate belonging to the zeolite family of materials.[1] Its framework is constructed from corner-sharing SiO₄ and AlO₄ tetrahedra, which form a three-dimensional structure characterized by a system of cages and 8-membered ring pore openings (approximately 3.8 x 3.8 Å).[2][3] This unique topology grants this compound exceptional properties, including molecular-level shape selectivity, high surface area, and ion-exchange capabilities.[1]

The physicochemical properties and, consequently, the performance of this compound in various applications are critically dependent on the molar ratio of silicon to aluminum (Si/Al) in its framework.[1] This ratio is not fixed and can be precisely controlled during synthesis, allowing for the fine-tuning of the material for specific functions ranging from catalysis to molecular separations.[4][5] This guide provides a comprehensive overview of the significance of the Si/Al ratio, methods for its control and characterization, and its impact on key applications relevant to researchers, scientists, and professionals in drug development and materials science.

The Significance of the Si/Al Ratio

The substitution of a tetravalent Si⁴⁺ cation with a trivalent Al³⁺ cation in the zeolite framework creates a net negative charge, which must be balanced by an extra-framework cation (e.g., Na⁺, K⁺, H⁺).[6] The density of these charge-balancing sites, and thus the fundamental properties of the this compound, is directly dictated by the Si/Al ratio.

Acidity

The Brønsted acidity of this compound, a critical parameter in catalysis, originates from protons (H⁺) acting as charge-balancing cations at the aluminum sites. A lower Si/Al ratio implies a higher concentration of aluminum in the framework, leading to a greater number of potential Brønsted acid sites.[1] Conversely, a high Si/Al ratio results in a material with lower acid site density.

Hydrothermal Stability and Hydrophobicity

The stability of the zeolite framework, particularly under high-temperature and steam conditions (hydrothermal stability), is strongly influenced by the Si/Al ratio. High-silica this compound (high Si/Al ratio) exhibits superior thermal and hydrothermal stability because the Si-O bond is more stable than the Al-O bond.[7] Furthermore, as the aluminum content decreases, the material becomes more hydrophobic (less affinity for water), which is advantageous in many catalytic and separation processes involving aqueous streams.[7]

Adsorption and Ion-Exchange Properties

The Si/Al ratio governs the cation-exchange capacity and the adsorption behavior of this compound. A lower Si/Al ratio leads to a higher framework charge density and a greater number of extra-framework cations, which are the primary active sites for ion exchange and the adsorption of polar molecules like CO₂.[5][8] For gas separations such as CO₂/CH₄, a lower Si/Al ratio enhances adsorption selectivity; however, this comes at the cost of reduced regenerability due to stronger adsorbate-adsorbent interactions.[4][5]

A logical diagram illustrating the influence of the Si/Al ratio on this compound's core properties is presented below.

Data Summary: Si/Al Ratio vs. Properties and Performance

The ability to tune the Si/Al ratio allows for the optimization of this compound for specific applications. The tables below summarize quantitative data from various studies.

Table 1: Correlation of Si/Al Ratio with Key Physicochemical Properties of this compound

| Property | Si/Al Ratio | Observation | Reference |

|---|---|---|---|

| Acid Resistance | 2 - 5 | Higher acid resistance compared to zeolites with Si/Al = 1. | [9] |

| Hydrothermal Stability | > 3 (High Silica) | Zeolites with Si/Al ratios < 3 suffer from poor hydrothermal stability. | [7] |

| Framework Charge | Decreasing | Higher framework charge density, more extra-framework cations. | [6] |

| Hydrophobicity | Increasing | Increased hydrophobicity due to lower concentration of Al atoms. |[7] |

Table 2: Influence of Si/Al Ratio on this compound Performance in Applications

| Application | Si/Al Ratio | Performance Metric & Observation | Reference |

|---|---|---|---|

| CO₂/N₂ Adsorption | Decreasing | CO₂/N₂ selectivity decreases as the Si/Al ratio increases. | [4][5] |

| CO₂ Regenerability | Increasing | The percentage regenerability of CO₂ increases with the Si/Al ratio. | [4][5] |

| NH₃-SCR Catalysis (Cu-CHA) | 6.7 to 15 | Catalytic activity decreases as the Si/Al ratio increases. | [10] |

| N₂ Adsorption (Li-CHA) | 2.1 to 2.8 | Optimal range for superior N₂ adsorption capacity and N₂/O₂ selectivity. | [11] |

| Pervaporation Membranes | 2.8 | Achieved high water flux of 13.3 kg/(m ²h) for water/EtOH dehydration. |[9] |

Experimental Protocols

Precise control and verification of the Si/Al ratio are paramount. The following sections detail representative experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound with Controlled Si/Al Ratio

The hydrothermal synthesis method is commonly employed to crystallize this compound with a target Si/Al ratio by modifying the composition of the initial synthesis gel.[2][12] The use of an Organic Structure-Directing Agent (OSDA), such as N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH), is often required for high-silica variants.[4][5]

Protocol: Hydrothermal Synthesis of SSZ-13 (CHA-type)

-

Precursor Preparation:

-

Solution A (Alumina Source): Dissolve sodium aluminate (NaAlO₂) and sodium hydroxide (NaOH) in deionized water. Stir until a clear solution is obtained.

-

Solution B (Silica Source): Add fumed silica (or colloidal silica) to a solution of the OSDA (e.g., TMAdaOH) in deionized water. Stir vigorously to form a homogeneous slurry.

-

-

Gel Formation:

-

Slowly add Solution A to Solution B under vigorous stirring. The Si/Al ratio of the final product is primarily controlled by the relative amounts of silica and alumina precursors added at this stage.

-

Continue stirring the resulting gel for 1-2 hours at room temperature to ensure homogeneity.

-

-

Hydrothermal Crystallization:

-

Product Recovery:

-

After crystallization, quench the autoclave in cold water.

-

Recover the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

-

Dry the washed product in an oven at 100-110°C overnight.

-

-

Calcination (OSDA Removal):

-

To obtain the active form of the zeolite, calcine the dried powder in air. Ramp the temperature slowly (e.g., 1-2°C/min) to 550-600°C and hold for 6-8 hours to burn off the occluded OSDA.

-

Determination of Bulk Si/Al Ratio

A variety of analytical techniques can determine the elemental composition of this compound.[7] Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) is a highly accurate method for determining the bulk Si/Al ratio.[13][14]

Protocol: Si/Al Ratio Analysis by ICP-AES

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the dried this compound sample into a Teflon vessel.

-

-

Digestion:

-

Add a mixture of strong acids to the vessel. A common mixture is 2 mL of hydrofluoric acid (HF, 48%) and 1 mL of nitric acid (HNO₃, 70%). (CAUTION: HF is extremely corrosive and toxic. All handling must be performed in a suitable fume hood with appropriate personal protective equipment).

-

Seal the Teflon vessel inside a high-pressure microwave digestion bomb.

-

Microwave the sample using a program that ramps the temperature to ~180-200°C and holds for 20-30 minutes to ensure complete dissolution of the zeolite framework.[13]

-

-

HF Neutralization:

-

After cooling, carefully open the vessel and add 5-10 mL of a saturated boric acid (H₃BO₃) solution to complex and neutralize the excess free fluoride ions, which can damage the glass components of the ICP-AES instrument.

-

-

Dilution:

-

Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask.

-

Dilute to the mark with deionized water. Prepare a blank solution using the same acid digestion and dilution procedure.

-

-

Analysis:

-

Analyze the diluted sample solution using a calibrated ICP-AES instrument.

-

Determine the concentrations of Si and Al from the emission intensities at their characteristic wavelengths against a series of calibration standards.

-

Calculate the molar Si/Al ratio from the measured concentrations.

-

The general workflow for synthesizing and characterizing this compound is depicted in the diagram below.

Applications in Research and Development

The tunability of the Si/Al ratio makes this compound a versatile material for numerous advanced applications.

-

Catalysis: In the chemical and pharmaceutical industries, acid-form this compound (H-CHA) is a shape-selective catalyst. Low Si/Al ratio Cu-exchanged this compound is a leading catalyst for the selective catalytic reduction (SCR) of harmful NOx emissions in diesel exhaust.[10]

-

Separations and Purifications: this compound's well-defined pores are ideal for gas separations, such as capturing CO₂ from flue gas or natural gas upgrading.[4][5] This property is also highly relevant for solvent dehydration and the purification of fine chemicals or pharmaceutical intermediates.[9]

-

Ion Exchange: The high ion-exchange capacity of low-silica this compound makes it effective for removing heavy metal ions from wastewater, a critical function in environmental remediation and ensuring the purity of process streams.[15]

-

Drug Delivery: While less explored, the porous structure and ion-exchange capabilities of zeolites like this compound offer potential as carriers for the controlled release of therapeutic agents. The surface properties, tunable via the Si/Al ratio, could be engineered to control drug loading and release kinetics.

Conclusion

The Si/Al ratio is the most critical parameter defining the functionality of this compound zeolites. It directly controls the material's acidity, stability, hydrophobicity, and ion-exchange capacity. Through well-established synthesis protocols, this ratio can be precisely tailored to produce materials optimized for specific, demanding applications in catalysis, separation, and environmental science. For researchers and drug development professionals, understanding and controlling the Si/Al ratio is the key to unlocking the full potential of this versatile microporous material for creating novel catalysts, high-purity separation agents, and advanced functional materials.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. clariant.com [clariant.com]

- 4. Rational Synthesis of this compound (CHA) Zeolites with Controlled Si/Al Ratio and Their CO2 /CH4 /N2 Adsorptive Separation Performances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient synthesis of zeolite this compound using cooperative hydration-mismatched inorganic structure-directing agents - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05625B [pubs.rsc.org]

- 7. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drpress.org [drpress.org]

- 9. researchgate.net [researchgate.net]

- 10. Probing the effect of the Si/Al ratio in Cu-CHA zeolite catalysts on SO2 exposure: in situ DR UV-vis spectroscopy and deactivation measurements - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. US4925460A - this compound for gas separation - Google Patents [patents.google.com]

- 12. Study on the Synthesis of this compound Zeolites via Interzeolite Conversion of Faujasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of Si/Al ratio of ZSM-12 zeolite on its morphology, acidity and crystal size for the catalytic performance in the HTO process - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08792A [pubs.rsc.org]

- 15. Utilization of natural this compound and mordenite as a reactive barrier for immobilization of hazardous heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

Cation Exchange Capacity of Natural Chabazite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cation exchange capacity (CEC) of natural chabazite, a crystalline aluminosilicate zeolite mineral. The document details the structural basis of this compound's ion exchange properties, presents a compilation of reported CEC values, and offers detailed experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers and professionals working with zeolites in various applications, including catalysis, adsorption, and drug delivery.

Introduction to this compound and its Cation Exchange Properties

This compound is a naturally occurring zeolite with a three-dimensional framework structure composed of silica and alumina tetrahedra.[1] The substitution of trivalent aluminum for tetravalent silicon in the crystal lattice results in a net negative charge on the framework.[1] This charge is balanced by the presence of exchangeable cations, such as sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), located within the microporous channels and cavities of the structure.[1] This structural feature imparts this compound with its characteristic ability to exchange these cations with others present in a surrounding solution, a property known as cation exchange capacity (CEC).

The theoretical CEC of a zeolite is primarily determined by its silicon-to-aluminum (Si/Al) ratio; a lower Si/Al ratio leads to a higher framework charge and consequently, a higher CEC.[2] However, the experimentally observed CEC can also be influenced by factors such as the size, charge, and hydration energy of the exchanging cations, as well as the experimental conditions, including pH, temperature, and the concentration of the exchanging solution.

Quantitative Data on Cation Exchange Capacity of Natural this compound

The CEC of natural this compound can vary significantly depending on its geological origin and the specific composition of the mineral deposit. The following table summarizes a selection of reported CEC values for natural this compound from various global locations.

| This compound Origin | Pre-treatment/Modification | Experimental Method | Exchanging Cations | Reported CEC (meq/g) | Reference |

| Not Specified | None | Not Specified | Not Specified | 2.2 | [2] |

| Riano, Italy | Purified and Na-form | Not Specified | Cu²⁺, Zn²⁺ | 3.37 | [2] |

| San Mango sul Calore, Italy | None | Not Specified | Pb²⁺ | 1.70 | [2] |

| Avellino, Italy | Purified and Na-form | Not Specified | Pb²⁺, NH₄⁺, K⁺, Ca²⁺, Mg²⁺ | 2.75 | [2] |

| Kazakhstani Deposit | None | XR-EDS Data | H⁺ | ~3.4 | [3] |

Experimental Protocols for CEC Determination

The accurate determination of CEC is crucial for evaluating the potential of this compound in various applications. Several methods have been developed for this purpose, with the ammonium acetate and barium chloride methods being among the most common.

Ammonium Acetate Method (pH 7.0)

This widely used method involves saturating the zeolite with ammonium ions (NH₄⁺), which replace the native exchangeable cations. The amount of adsorbed NH₄⁺ is then quantified to determine the CEC.

Materials:

-

Natural this compound sample, finely ground

-

1 M Ammonium acetate (NH₄OAc) solution, buffered to pH 7.0

-

95% Ethanol

-

1 M Potassium chloride (KCl) or Sodium chloride (NaCl) solution

-

Apparatus for ammonium determination (e.g., Kjeldahl distillation unit or an ion-selective electrode)

-

Buchner funnel and filter paper or centrifuge

-

Shaker or stirrer

-

Drying oven

Procedure:

-

Sample Preparation: Weigh a known amount of the dried this compound sample (e.g., 1-5 grams) into a flask or centrifuge tube.

-

Saturation with Ammonium Ions:

-

Add a specific volume of 1 M NH₄OAc solution (e.g., 25-50 mL) to the this compound sample.

-

Agitate the suspension for a set period (e.g., 1-2 hours) to ensure complete exchange of the native cations with NH₄⁺.

-

Separate the solid from the solution by filtration or centrifugation. The supernatant can be collected for analysis of the displaced native cations if desired.

-

Repeat the saturation step with fresh NH₄OAc solution multiple times (e.g., 3-5 times) to ensure complete saturation of the exchange sites with ammonium.

-

-

Removal of Excess Ammonium:

-

Wash the ammonium-saturated this compound with 95% ethanol to remove any entrained (non-exchanged) NH₄OAc solution.

-

Continue washing until the leachate is free of ammonium ions (this can be tested with Nessler's reagent or an ammonium ion-selective electrode).

-

-

Displacement of Exchanged Ammonium:

-

Displace the adsorbed NH₄⁺ from the this compound by leaching the sample with a known volume of a neutral salt solution, such as 1 M KCl or NaCl.

-

Collect the leachate containing the displaced ammonium ions in a volumetric flask.

-

-

Quantification of Ammonium:

-

Determine the concentration of NH₄⁺ in the leachate using a suitable analytical method, such as steam distillation followed by titration (Kjeldahl method) or by using an ammonium ion-selective electrode.

-

-

Calculation of CEC:

-

Calculate the CEC in milliequivalents per gram (meq/g) using the following formula:

CEC (meq/g) = (Concentration of NH₄⁺ in leachate (mol/L) * Volume of leachate (L) * 1000 meq/mol) / Mass of this compound (g)

-

Barium Chloride Compulsive Exchange Method

This method is particularly useful for determining the effective CEC (ECEC) at the natural pH of the material. It involves a two-step process of saturating the zeolite with barium ions (Ba²⁺) and then compulsively exchanging the barium with magnesium ions (Mg²⁺).

Materials:

-

Natural this compound sample, finely ground

-

0.1 M Barium chloride (BaCl₂) solution

-

0.005 M Magnesium sulfate (MgSO₄) solution

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Shaker or stirrer

-

Analytical instrument for cation analysis (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Procedure:

-

Barium Saturation:

-

Weigh a known amount of the this compound sample into a centrifuge tube.

-

Add a specific volume of 0.1 M BaCl₂ solution and shake for a defined period (e.g., 2 hours).

-

Centrifuge the mixture and discard the supernatant.

-

Repeat the barium saturation step to ensure complete replacement of the native cations.

-

-

Removal of Excess Barium:

-

Wash the barium-saturated this compound with deionized water to remove excess BaCl₂ solution. Centrifuge and discard the supernatant. Repeat the washing step until the supernatant is free of chloride ions (can be tested with silver nitrate solution).

-

-

Compulsive Exchange with Magnesium:

-

Add a precise volume of 0.005 M MgSO₄ solution to the barium-saturated this compound. The amount of Mg²⁺ added should be in excess of the expected CEC.

-

Shake the suspension for a specified time (e.g., 1 hour). The addition of sulfate ions will cause the precipitation of barium sulfate (BaSO₄), driving the exchange of Ba²⁺ from the zeolite with Mg²⁺ from the solution.

-

-

Analysis of Magnesium:

-

Centrifuge the final suspension to separate the solid phase (this compound and precipitated BaSO₄) from the supernatant.

-

Carefully collect the supernatant and determine the final concentration of Mg²⁺ in the solution using AAS or ICP-OES.

-

-

Calculation of CEC:

-

The CEC is calculated from the amount of Mg²⁺ that was removed from the solution by the zeolite.

CEC (meq/g) = [ (Initial moles of Mg²⁺ - Final moles of Mg²⁺) * 2 * 1000 meq/mol ] / Mass of this compound (g)

(The factor of 2 is used to convert moles of divalent Mg²⁺ to milliequivalents of charge).

-

Structural Basis of Cation Exchange in this compound

The framework of this compound contains a system of interconnected channels and cages. The exchangeable cations reside at specific locations within this framework, often referred to as cation sites. Several distinct cation sites have been identified in the this compound structure, and their occupancy depends on the type of cation and the degree of hydration.

The main cation sites in this compound are:

-

Site I (C1): Located in the center of the double six-membered ring (D6R) prism.[4][5]

-

Site II (C2): Situated in the large this compound cage, near the 8-membered ring windows.[4][5]

-

Site III (C3): Found near the center of the large cage.[4][5]

-

Site IV (C4): Positioned at the center of the 8-membered ring.[4][5]

The distribution of cations among these sites is influenced by factors such as ionic radius, charge density, and hydration status. For instance, smaller cations may be able to access sites within the D6R prism, while larger or more highly hydrated cations will preferentially occupy the more spacious sites within the large cages. This selective occupancy can affect the overall ion exchange behavior and the accessibility of the pore structure.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the cation exchange capacity of natural this compound.

Caption: Workflow for CEC determination.

Caption: this compound structure and cation sites.

References

A Technical Guide to the Thermal and Hydrothermal Stability of the Chabazite Framework

Abstract

Chabazite (CHA), a microporous crystalline aluminosilicate, is a critical material in industrial catalysis and separations, most notably as the copper-exchanged catalyst (Cu-CHA) for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in diesel emissions.[1] The longevity and performance of this compound-based materials are intrinsically linked to the stability of their framework structure under the harsh operating conditions of high temperatures and the presence of water vapor. This technical guide provides an in-depth analysis of the thermal and hydrothermal stability of the this compound framework. It elucidates the primary degradation mechanism—dealumination—and explores the key factors that influence framework integrity, including cation type and the silicon-to-aluminum (Si/Al) ratio. Quantitative data from various studies are summarized, and detailed experimental protocols for stability assessment are provided. This guide is intended for researchers, scientists, and engineers working on the development and application of zeolite-based materials.

Introduction to the this compound Framework

The this compound framework is a member of the zeolite family of materials, characterized by a three-dimensional structure of corner-sharing SiO₄ and AlO₄ tetrahedra. This arrangement forms a network of cages and channels of molecular dimensions. The CHA structure is specifically built from double six-membered rings (D6R) of tetrahedra, which create large ellipsoidal cavities accessible through eight-membered ring windows with an aperture of approximately 3.8 x 3.8 Å.[2] The substitution of a trivalent Al³⁺ for a tetravalent Si⁴⁺ in the framework creates a net negative charge, which is balanced by extra-framework cations (e.g., H⁺, Na⁺, Cu²⁺). These cations and the framework's unique topology are central to this compound's catalytic and adsorptive properties.[3]

Mechanisms of Framework Degradation

The stability of the this compound framework can be compromised under two primary conditions: high temperature (thermal stability) and high temperature in the presence of water or steam (hydrothermal stability).

Thermal Stability

In a dry, inert atmosphere, the this compound framework exhibits high thermal stability. The crystalline structure is generally stable up to approximately 1000 °C.[4][5] Beyond this temperature, irreversible amorphization or transformation into more stable silicate phases, such as leucite and cristobalite, can occur at temperatures exceeding 1100 °C.[4][5] Dehydration upon heating can cause some structural distortions and phase transitions. For instance, willhendersonite, a this compound-type mineral, undergoes a phase transition from triclinic to rhombohedral symmetry between 350 and 375 K (77-102 °C) under dry nitrogen.[6]

Hydrothermal Instability: The Role of Dealumination

The presence of water vapor at elevated temperatures is the most significant threat to the stability of the this compound framework.[1] The primary mechanism of degradation under these conditions is dealumination , which is the hydrolysis and removal of aluminum atoms from the zeolite framework.[1][7]

This process occurs in several steps:

-

Water Adsorption and Hydrolysis : Water molecules interact with the framework, leading to the hydrolysis of Si-O-Al bonds.[7] This is particularly prevalent at Brønsted acid sites associated with framework aluminum.

-

Formation of Extra-Framework Aluminum (EFAL) : The sequential breakage of the four Al-O bonds releases the aluminum atom from its tetrahedral site.[7] This creates vacant tetrahedral sites (silanol nests) and mobile, cationic aluminum species, such as Al(OH)₃.[1][7] These species are referred to as extra-framework aluminum (EFAL).

-

Structural Consequences : Dealumination results in a loss of Brønsted acidity, contraction of the unit cell, and, in severe cases, the collapse of the microporous structure, leading to a loss of crystallinity and surface area.[7][8][9]

The severity of hydrothermal degradation is a critical concern in applications like diesel exhaust treatment, where the catalyst is exposed to temperatures exceeding 750 °C in the presence of 2-9% water vapor.[1][10]

Factors Influencing this compound Stability

Effect of Cation Type

The nature of the charge-compensating cation profoundly impacts hydrothermal stability. The proton form of this compound (H-CHA) is significantly less stable than its cation-exchanged counterparts. For example, NH₄-CHA (which becomes H-CHA upon heating) begins to break down between 850–900 K (577–627 °C) under hydrothermal conditions.[1]

In contrast, copper-exchanged this compound (Cu-CHA) demonstrates remarkable hydrothermal stability, withstanding temperatures up to 1100–1150 K (827–877 °C).[1] The presence of copper ions reduces the rate of dealumination.[1] Studies have shown that Cu²⁺ cations are particularly effective at stabilizing pairs of framework aluminum sites, making these locations more resistant to hydrolysis compared to isolated aluminum sites.[10][11]

Effect of Si/Al Ratio

A higher silicon-to-aluminum (Si/Al) ratio generally enhances the hydrothermal and acid stability of the this compound framework.[12][13] A lower concentration of aluminum atoms means fewer hydrolytically unstable Al-O-Si bonds and a more hydrophobic character, which reduces the detrimental interaction with water.[14][15] Zeolite membranes with higher Si/Al ratios (e.g., 2 to 5) exhibit greater resistance to acidic environments compared to low-silica zeolites like NaA (Si/Al = 1).[12][16] Dealumination itself inherently increases the Si/Al ratio of the remaining framework. For instance, hydrothermal aging of a Cu-CHA catalyst with an initial Si/Al ratio of 10 at 750 °C resulted in the ratio increasing to 24 after 4 hours and 32 after 16 hours.[10]

Quantitative Stability Data

The following tables summarize quantitative data on the thermal and hydrothermal stability of various this compound materials from cited literature.

Table 1: Thermal Stability of this compound Frameworks

| This compound Type | Atmosphere | Temperature | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Natural this compound | Air | ~1000 °C | Stable | [4][5] |

| Natural this compound | Air | >1100 °C | Formation of leucite and cristobalite | [4][5] |

| Willhendersonite | Dry Nitrogen | 350-375 K (77-102 °C) | Phase transition from triclinic to rhombohedral | [6] |

| Willhendersonite | Humid Air | 450-475 K (177-202 °C) | Phase transition from triclinic to rhombohedral |[6] |

Table 2: Hydrothermal Stability of this compound Frameworks

| This compound Type | Initial Si/Al Ratio | Conditions (Temp., % H₂O, Time) | Change in Crystallinity (%) | Change in Si/Al Ratio | Citation(s) |

|---|---|---|---|---|---|

| NH₄-CHA | Not specified | 850-900 K (577-627 °C) | Framework breakdown | - | [1] |

| Cu-CHA | Not specified | Stable up to 1100-1150 K (827-877 °C) | Stable | - | [1] |

| Cu-SSZ-13 | Not specified | 750 °C | -6% | - | [8] |

| Cu-SSZ-13 | Not specified | 800 °C | Sharp decrease | - | [8] |

| Cu-SSZ-13 | Not specified | 830 °C | ~98% loss (1.8% remaining) | - | [8] |

| Cu-CHA | 10 | 750 °C, 10% H₂O, 4 h | Substantial, but long-range order preserved | 10 → 24 | [10] |

| Cu-CHA | 10 | 750 °C, 10% H₂O, 16 h | Substantial, but long-range order preserved | 10 → 32 |[10] |

Experimental Protocols for Stability Assessment

Evaluating the stability of this compound requires subjecting the material to controlled thermal or hydrothermal conditions followed by comprehensive characterization.

Standard Hydrothermal Aging Protocol

A typical procedure for evaluating the hydrothermal stability of a this compound catalyst is as follows:

-

Sample Preparation : A known mass of the this compound sample (e.g., 0.1-1.0 g), often in powdered form, is placed in a quartz or ceramic boat.

-

Reactor Setup : The boat is placed in the center of a tube furnace equipped with gas flow controllers and a steam generator.

-

Inert Purge : The system is first purged with an inert gas (e.g., N₂ or He) to remove ambient air.

-

Heating : The furnace is heated to the target aging temperature (e.g., 750-850 °C) under the inert gas flow.

-

Steam Introduction : Once the temperature is stable, a controlled flow of water vapor (e.g., 5-10 vol%) is introduced into the inert gas stream. The steam is typically generated by bubbling the carrier gas through a heated water saturator.

-

Aging : The sample is held under these conditions for a specified duration (e.g., 4 to 100 hours).

-

Cooling : After the aging period, the steam flow is stopped, and the sample is cooled to room temperature under a dry inert gas flow.

-

Post-Treatment Analysis : The aged sample is collected for detailed characterization.

Key Characterization Techniques

-

X-Ray Diffraction (XRD) :

-

Methodology : Powder XRD patterns are collected on fresh and aged samples (e.g., from 4-40° 2θ).[17] The relative crystallinity of the aged sample is often calculated by comparing the integrated intensity of characteristic this compound peaks to those of the fresh sample. Rietveld refinement can be used to determine precise changes in unit cell parameters, which often contract upon dealumination.[8]

-

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Methodology : ²⁷Al and ²⁹Si Magic Angle Spinning (MAS) NMR are powerful tools for probing the local environment of framework atoms.[17] ²⁷Al MAS NMR can distinguish between tetrahedrally coordinated framework Al and octahedrally coordinated extra-framework Al, providing direct quantitative evidence of dealumination.[7][10] ²⁹Si MAS NMR provides information on the connectivity of silicon atoms (i.e., the number of neighboring Al atoms), which also changes upon dealumination.[10]

-

-

Ammonia Temperature-Programmed Desorption (NH₃-TPD) :

-

Methodology : This technique quantifies the number and strength of acid sites. A sample is first saturated with ammonia at a low temperature (e.g., 100-150 °C), followed by a purge to remove physisorbed ammonia. The temperature is then ramped linearly, and the desorbed ammonia is detected (e.g., by a thermal conductivity detector or mass spectrometer).[17] Dealumination leads to a decrease in the concentration of Brønsted acid sites, which is reflected in the NH₃-TPD profile.

-

-

Brunauer-Emmett-Teller (BET) N₂ Physisorption :

-

Methodology : Nitrogen adsorption-desorption isotherms are measured at 77 K after degassing the sample under vacuum at an elevated temperature (e.g., 350 °C).[17] The BET method is used to calculate the specific surface area, while methods like t-plot or QSDFT are used to determine the micropore volume. Framework degradation leads to a loss of microporosity and surface area.[18]

-

-

Thermogravimetric Analysis (TGA) :

-

Methodology : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] It is used to study dehydration processes and identify the temperature ranges of thermal decomposition. For stability studies, it can reveal changes in hydration behavior after aging.[20]

-

Visualization of Stability Concepts

The following diagrams illustrate the key processes involved in this compound framework degradation and the workflow for its evaluation.

Caption: Logical flow of the hydrothermal dealumination process.

References

- 1. Mechanism for Cu-enhanced hydrothermal stability of Cu–CHA for NH 3 -SCR - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00373J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. Dynamic evolution of Al species in the hydrothermal dealumination process of CHA zeolites - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. osti.gov [osti.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chabazite Mineral Series: Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chabazite is a tectosilicate mineral belonging to the zeolite group, characterized by a three-dimensional framework of silica and alumina tetrahedra. This framework creates a network of microporous channels and cavities, which are occupied by exchangeable cations (Ca²⁺, K⁺, Na⁺, Sr²⁺) and water molecules. The identity of the dominant exchangeable cation defines the specific mineral within the this compound series. This guide provides a comprehensive technical overview of the four primary members of the this compound series: this compound-Ca, this compound-K, this compound-Na, and this compound-Sr. It details their key physicochemical properties, methods for their identification and characterization, and the logical relationships that govern the series.

Data Presentation: Comparative Physicochemical Properties

The quantitative data for the different this compound mineral series are summarized in the tables below for ease of comparison. These values represent typical ranges and can vary depending on the specific sample's origin and composition.

Table 1: Crystallographic and Physical Properties

| Property | This compound-Ca | This compound-K | This compound-Na | This compound-Sr |

| Crystal System | Triclinic (pseudo-trigonal)[1][2] | Trigonal[3] | Trigonal[4][5] | Trigonal[6] |

| Space Group | P1̅[1] | R3̅m[3][7] | R3̅m[4][5] | R3̅m |

| Unit Cell (a) | ~9.42 Å[1] | ~13.83 Å[3] | ~13.86 Å[8] | ~13.72 Å[6] |

| Unit Cell (c) | ~9.42 Å (pseudo-cell) | ~15.02 Å[3] | ~15.17 Å[8] | ~15.09 Å[6] |

| Unit Cell Volume | ~829 ų[1] | ~2489 ų[3] | ~2522 ų[5] | ~2458 ų |

| Hardness (Mohs) | 4 - 5[1] | 4 - 5 | 4 - 5[5] | 4 - 4.5 |

| Specific Gravity | 2.05 - 2.20 g/cm³[1] | ~2.10 g/cm³ | 2.05 - 2.15 g/cm³ | ~2.16 g/cm³ |

| Luster | Vitreous[1] | Vitreous[3] | Vitreous[5] | Vitreous |

| Color | Colorless, white, pink, yellow, red[1] | Colorless[3] | Colorless, white, yellowish, pinkish[4] | Colorless to yellowish |

Table 2: Chemical Composition (Typical Oxide Weight %)

| Oxide | This compound-Ca[9] | This compound-K[7] | This compound-Na[4] | This compound-Sr[10] |

| SiO₂ | 46.6 - 47.6 | ~47.6 | ~42.5 | ~41.3 |

| Al₂O₃ | 19.8 - 20.4 | ~20.2 | ~22.1 | ~21.7 |

| CaO | 10.5 - 10.9 | ~3.3 | ~1.0 | ~4.8 |

| K₂O | ~0.9 | ~5.6 | ~4.7 | ~3.0 |

| Na₂O | ~0.3 | ~0.6 | ~9.2 | ~0.9 |

| SrO | - | - | ~0.5 | ~10.3 |

| H₂O | ~22.7 | ~21.4 | ~19.8 | ~18.4 |

Experimental Protocols

The identification and characterization of this compound series minerals involve a combination of analytical techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD) for Phase Identification

Objective: To identify the crystalline structure and confirm the this compound phase.

Methodology:

-

Sample Preparation: A small, representative portion of the mineral sample is finely ground to a homogenous powder (typically <10 μm particle size) using an agate mortar and pestle.

-

Mounting: The powdered sample is packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is processed to remove background noise. The peak positions (2θ values) and their relative intensities are compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database for the different this compound series members. Unit cell parameters can be refined using software like TOPAS or GSAS-II.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Morphological and Elemental Analysis

Objective: To observe the crystal morphology and determine the semi-quantitative elemental composition.

Methodology:

-

Sample Preparation: Whole crystals or fragments are mounted on an aluminum stub using conductive carbon tape or paint. For uncoated samples, a low vacuum SEM may be used. For high-resolution imaging, a conductive coating (e.g., carbon, gold, or palladium) is applied via sputtering.

-

SEM Imaging: The sample is introduced into the SEM chamber. The electron beam is accelerated (typically at 15-20 kV) and focused on the sample surface. Secondary electron (SE) and backscattered electron (BSE) detectors are used to acquire images that reveal the surface topography and crystal morphology.

-

EDS Analysis: An EDS detector is used to collect the characteristic X-rays emitted from the sample upon interaction with the electron beam. This provides an elemental spectrum.

-

Data Analysis: The EDS spectrum is analyzed to identify the elements present and their relative abundances (atomic or weight percent). This is crucial for determining the dominant extra-framework cation (Ca, K, Na, or Sr) and thus identifying the specific this compound series member.

Cation Exchange Capacity (CEC) Measurement

Objective: To quantify the total amount of exchangeable cations in the this compound sample.

Methodology:

-

Sample Preparation: A known mass (e.g., 1 gram) of the this compound sample is accurately weighed.

-

Ammonium Saturation: The sample is repeatedly washed with a 1 M ammonium acetate (NH₄OAc) solution to replace all the native exchangeable cations (Ca²⁺, K⁺, Na⁺, Sr²⁺) with ammonium ions (NH₄⁺). This is typically done by percolation in a column or by batch equilibration with shaking.

-

Removal of Excess Ammonium: The ammonium-saturated sample is then washed with a salt-free solvent like isopropanol to remove any residual, non-exchanged ammonium acetate.

-

Cation Displacement: The NH₄⁺ ions held at the exchange sites are then displaced by leaching the sample with a solution of a different cation, typically 1 M potassium chloride (KCl).

-

Quantification: The concentration of the displaced NH₄⁺ in the leachate is determined. This can be done by steam distillation followed by titration of the liberated ammonia, or by using an ammonium-selective electrode.

-

Calculation: The CEC is calculated in milliequivalents per 100 grams (meq/100g) of the zeolite.

Hydrothermal Synthesis of this compound (Generalized Protocol)

Objective: To synthesize this compound crystals in a laboratory setting.

Methodology:

-

Precursor Gel Preparation: A hydrogel is prepared by mixing sources of silica (e.g., colloidal silica, fumed silica), alumina (e.g., sodium aluminate, aluminum hydroxide), and an alkali source (e.g., NaOH, KOH). The molar ratios of SiO₂/Al₂O₃, H₂O/SiO₂, and the alkali metal/SiO₂ are critical and determine the final product phase and composition.

-

Aging: The gel is typically aged at room temperature for a period of hours to days with stirring to ensure homogenization.

-

Hydrothermal Crystallization: The aged gel is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (typically 100-180°C) for a duration ranging from several hours to days.

-

Product Recovery: After crystallization, the autoclave is cooled to room temperature. The solid product is recovered by filtration or centrifugation, washed repeatedly with deionized water until the pH of the filtrate is neutral, and then dried in an oven (typically at 60-100°C).

Mandatory Visualization

Caption: Logical relationship of the this compound mineral series.

References

- 1. mindat.org [mindat.org]

- 2. This compound-Ca Mineral Data [webmineral.com]

- 3. mindat.org [mindat.org]

- 4. This compound-Na Mineral Data [webmineral.com]

- 5. mindat.org [mindat.org]

- 6. This compound-Sr Mineral Data [webmineral.com]

- 7. This compound-K Mineral Data [webmineral.com]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

spectroscopic characterization of chabazite acid sites.

An In-depth Technical Guide to the Spectroscopic Characterization of Chabazite Acid Sites

Introduction

This compound, a microporous crystalline aluminosilicate zeolite, is of significant interest in catalysis, particularly for applications such as the methanol-to-olefins (MTO) process.[1] Its catalytic performance is intrinsically linked to the nature, strength, and distribution of its acid sites. A precise understanding of these sites at a molecular level is crucial for catalyst design and optimization. This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize the acid sites in this compound: Fourier Transform Infrared (FTIR) Spectroscopy, Solid-State Nuclear Magnetic Resonance (NMR), and Temperature-Programmed Desorption (TPD) of ammonia.

This document details the experimental protocols for each technique, presents quantitative data in a structured format, and illustrates key workflows and relationships using diagrams generated with Graphviz, adhering to specified design constraints.

Types of Acid Sites in this compound

Spectroscopic analysis of this compound reveals several distinct types of acid sites.[1][2] These can be broadly categorized as Brønsted and Lewis acid sites. In the this compound (CHA) framework, Brønsted acid sites (bridging Si-OH-Al groups) are primarily located in two distinct crystallographic positions: within the large 8-membered ring (8-MR) windows and within the smaller 6-membered rings (6-MR).[1][2]

-

8-Ring Brønsted Sites: Often referred to as high-frequency (HF) hydroxyls, these are considered the primary active sites for many catalytic reactions.

-

6-Ring Brønsted Sites: Known as low-frequency (LF) hydroxyls, these sites are also present and contribute to the overall acidity.[1][2]

-

Lewis Acid Sites: These sites typically consist of extra-framework aluminum (EFAl) species or framework aluminum atoms with a lower coordination number.[3][4]

-

Silanol Groups (Si-OH): Found at the external surface or at defect sites within the crystal structure, these are generally considered non-acidic or very weakly acidic.[5]

The overall workflow for characterizing these sites involves a multi-technique approach to gain a complete picture of the zeolite's acidic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying and quantifying different types of hydroxyl groups and for probing the nature of acid sites through the adsorption of probe molecules.

Principle

The vibrational frequencies of O-H bonds are sensitive to their local chemical environment. Brønsted acid sites (Si-O(H)-Al), terminal silanol groups (Si-OH), and extra-framework Al-OH groups all exhibit distinct stretching frequencies in the infrared spectrum.[3][5] Adsorption of a probe molecule, such as carbon monoxide (CO) or pyridine, perturbs these O-H vibrations. The magnitude of the frequency shift (ΔνOH) provides a measure of the acid strength, while the integrated area of the bands corresponding to the adsorbed probe can be used to quantify the number of acid sites.[6][7]

Quantitative Data

| Hydroxyl Group / Adduct | Typical Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| High-Frequency (HF) OH | 3603 - 3615 | Brønsted acid site in 8-MR | [5][8] |

| Low-Frequency (LF) OH | 3579 | Brønsted acid site in 6-MR | [8] |

| Terminal Silanol (Si-OH) | 3740 - 3747 | Non-acidic or weakly acidic OH | [5] |

| Pyridine on Brønsted Site (PyH⁺) | ~1538 - 1545 | Pyridinium ion | [9] |

| Pyridine on Lewis Site (L-Py) | ~1448 - 1455 | Coordinatively bonded pyridine | [9] |

Experimental Protocol: FTIR with CO as Probe Molecule

This protocol is adapted from methodologies described for variable-temperature IR (VTIR) spectroscopy.[10]

-

Sample Preparation: The this compound sample is pressed into a thin, self-supporting wafer (~10-20 mg/cm²) and placed in a specialized IR cell capable of high-temperature evacuation and low-temperature measurements.[3]

-

Activation: The sample is activated in situ by heating under a dynamic vacuum (e.g., < 10⁻⁴ mbar) to a high temperature (e.g., 500 °C) for several hours to remove water and other adsorbed species.[3][10]

-

Blank Spectrum: After activation, the cell is cooled to a specific low temperature (e.g., 77 K with liquid nitrogen). A background spectrum of the activated zeolite is recorded.[10]

-

Probe Adsorption: A controlled amount of CO gas is introduced into the IR cell. The dose should be sufficient to interact with the acid sites.

-

Spectral Acquisition: A series of spectra is recorded as the sample is gently warmed. This allows for the determination of thermodynamic parameters like the enthalpy of adsorption (ΔH⁰), which is a reliable indicator of acid strength.[6][10] Alternatively, for quantification, spectra are taken at a fixed low temperature after dosing with the probe molecule.

-

Data Analysis: The spectra are analyzed by subtracting the blank spectrum. The bands corresponding to free OH groups and OH groups perturbed by CO are identified and integrated. The concentration of acid sites can be calculated using the Lambert-Beer law, provided the integrated molar absorption coefficients are known.[5][7]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is an indispensable tool for characterizing the framework structure and the local environment of atoms such as silicon (²⁹Si) and aluminum (²⁷Al), providing indirect but crucial information about the acid sites.[11][12]

Principle

²⁹Si MAS NMR distinguishes silicon atoms based on the number of next-nearest-neighbor aluminum atoms. A silicon tetrahedron connected to n aluminum atoms via oxygen bridges is denoted as Q⁴(nAl). The relative intensity of these peaks allows for the calculation of the framework Si/Al ratio.[11][13] ²⁷Al MAS NMR can differentiate between aluminum atoms in different coordination environments. Tetrahedrally coordinated framework aluminum (associated with Brønsted acidity) gives a distinct signal from octahedrally coordinated extra-framework aluminum (often associated with Lewis acidity).[13][14] ¹H MAS NMR can directly detect the different proton species (hydroxyl groups) present in the zeolite, allowing for their quantification.[5][14]

Quantitative Data

| Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |

| ²⁹Si | ~ -112 | Q⁴(0Al) - Si(OSi)₄ | [13] |

| ²⁹Si | ~ -106 | Q⁴(1Al) - Si(OSi)₃(OAl) | [13] |

| ²⁹Si | ~ -100 to -90 | Q⁴(2Al), Q⁴(3Al) | [11][15] |

| ²⁷Al | ~ 55 - 60 | Tetrahedral framework Al | [13] |

| ²⁷Al | ~ 0 | Octahedral extra-framework Al | [2] |

Experimental Protocol: Solid-State MAS NMR

The following is a general protocol for acquiring solid-state NMR spectra of zeolites.[16][17]

-

Sample Preparation: The this compound sample is carefully dehydrated to remove water, which can broaden NMR signals. This is typically done by heating under vacuum. The dehydrated sample is then packed into an NMR rotor (e.g., zirconia) inside a glovebox to prevent rehydration.

-

Spectrometer Setup: The experiment is performed on a high-field solid-state NMR spectrometer. The sample is spun at a high speed (e.g., 4-15 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.[16]

-

Data Acquisition:

-

For ²⁹Si NMR , single-pulse experiments are common. Due to the long relaxation times of ²⁹Si, a relaxation agent may be used or long recycle delays are employed for quantitative analysis.

-

For ²⁷Al NMR , a single-pulse experiment is typically sufficient.

-

Advanced 2D correlation experiments (e.g., ²⁷Al-²⁹Si HETCOR or ²⁹Si-²⁹Si INADEQUATE) can be used to establish through-bond or through-space connectivities, providing detailed information on the distribution of Al atoms in the framework.[18]

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectra are then referenced to a standard (e.g., TMS for ²⁹Si, Al(H₂O)₆³⁺ for ²⁷Al).

-

Analysis: The spectra are deconvoluted (peak fitted) to determine the relative areas of the different signals, which correspond to the populations of the different Si or Al species.

Temperature-Programmed Desorption (TPD) of Ammonia

NH₃-TPD is a widely used method to determine the total number of acid sites and to characterize the distribution of their strengths.[19][20]

Principle

Ammonia, a basic probe molecule, is adsorbed onto the acid sites of the this compound sample. The sample is then heated at a linear rate in a flow of inert gas.[21] The ammonia desorbs at different temperatures depending on the strength of the acid site to which it was bound; ammonia desorbing from stronger acid sites requires higher temperatures.[20] A detector, such as a thermal conductivity detector (TCD) or a mass spectrometer, measures the concentration of ammonia in the effluent gas as a function of temperature, producing a desorption profile. The area under the desorption peak is proportional to the total number of acid sites.[20]

Quantitative Data

| Desorption Temperature Range | Acid Strength | Assignment | Reference(s) |

| 100 - 250 °C | Weak | Physisorbed NH₃ / Weak Lewis sites | [22] |

| 250 - 350 °C | Medium | Stronger Lewis sites / Weaker Brønsted sites | [22] |

| > 350 °C | Strong | Framework Brønsted acid sites (Si-OH-Al) | [22] |